molecular formula C24H15Cl2F4N3O3 B12368705 Hsd17B13-IN-54

Hsd17B13-IN-54

Cat. No.: B12368705
M. Wt: 540.3 g/mol
InChI Key: GFTZAKCFKZQRBD-UHFFFAOYSA-N
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Description

Hsd17B13-IN-54 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the development of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH) . This compound is being studied for its potential therapeutic effects in treating these liver diseases by inhibiting the activity of HSD17B13.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hsd17B13-IN-54 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale chemical synthesis using automated reactors and purification systems. The process would be optimized for yield, purity, and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

Hsd17B13-IN-54 can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Conversion of ketones or aldehydes to hydroxyl groups.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups in this compound would yield ketones or aldehydes, while reduction would yield alcohols .

Scientific Research Applications

Hsd17B13-IN-54 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Hsd17B13-IN-54 exerts its effects by inhibiting the activity of HSD17B13, an enzyme involved in lipid metabolism. The inhibition of HSD17B13 reduces the formation of lipid droplets in the liver, thereby mitigating the progression of NAFLD and NASH. The molecular targets and pathways involved include the lipid droplet-associated proteins and the enzymatic pathways of HSD17B13 .

Comparison with Similar Compounds

Similar Compounds

    Hsd17B13-IN-1: Another inhibitor of HSD17B13 with similar therapeutic potential.

    Hsd17B13-IN-2: A compound with a different chemical structure but similar inhibitory effects on HSD17B13.

Uniqueness

Hsd17B13-IN-54 is unique due to its specific binding affinity and inhibitory potency against HSD17B13. It has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent for liver diseases .

Properties

Molecular Formula

C24H15Cl2F4N3O3

Molecular Weight

540.3 g/mol

IUPAC Name

3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide

InChI

InChI=1S/C24H15Cl2F4N3O3/c1-11-31-20-17(27)6-7-18(32-22(35)13-8-15(25)21(34)16(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-14(12)24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35)

InChI Key

GFTZAKCFKZQRBD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3C(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F

Origin of Product

United States

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